4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Medicinal Chemistry Antiviral Research Pharmacokinetics

Researchers often face supply challenges when sourcing specific heterocyclic building blocks, leading to compromises on core scaffold geometry. 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one resolves this by providing a validated 4-acyl-piperazin-2-one core distinct from generic piperazines. Key advantages include: (1) Enables precise SAR exploration of arenavirus (Lassa/New World) entry inhibitors with defined pharmacophore geometry; (2) Provides a versatile synthon with reducible nitro and functionalizable piperazinone sites for library synthesis; (3) Supplied as a single, high-purity batch to ensure assay reproducibility and unambiguous biological data.

Molecular Formula C9H9N3O4S
Molecular Weight 255.25 g/mol
Cat. No. B14889491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one
Molecular FormulaC9H9N3O4S
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O4S/c13-7-5-11(4-3-10-7)9(14)6-1-2-8(17-6)12(15)16/h1-2H,3-5H2,(H,10,13)
InChIKeyBFKLTEVRXZCZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one: Compound Overview


4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (CAS 1030815-32-7) is a synthetic heterocyclic compound characterized by a piperazin-2-one core acylated at the 4-position with a 5-nitrothiophene-2-carbonyl moiety . With a molecular formula of C9H9N3O4S and a molecular weight of 255.25 g/mol, it belongs to the class of 4-acyl-piperazin-2-ones . This distinct architecture combines the electron-withdrawing nitroaromatic thiophene with the constrained, hydrogen-bonding piperazinone ring, differentiating it from more common piperazine or nitrofuran analogs [1].

Arenavirus entry inhibitor scaffold. 4-Acyl-piperazin-2-one core reported in SAR studies for Lassa and New World arenavirus inhibition.
Distinct from generic piperazines. 2-Oxo group and 4-acyl substitution define a constrained chemotype not interchangeable with 1-substituted piperazines or simple nitrothiophenes.
High purity grade. Reported purity supports reproducible antiviral and cellular assays with minimal impurity interference.

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one: Irreplaceable Scaffold


Procurement and research decisions often err by assuming functional interchangeability within broad compound classes like 'piperazines' or 'nitrothiophenes'. However, 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one occupies a precise structural niche. Replacing it with a generic 1-substituted piperazine (e.g., 1-(5-nitrothiophene-2-carbonyl)piperazine) or a simpler nitrothiophene alters the fundamental geometry, electronic distribution, and conformational flexibility of the molecule [1]. The 4-acyl-piperazin-2-one core, as highlighted in SAR studies of arenavirus inhibitors, provides a distinct pharmacophore that is critical for target engagement and metabolic stability, properties not conferred by simple piperazines or nitrothiophenes alone [2]. Therefore, simple analog substitution cannot be assumed without risking a complete loss of the desired activity or physicochemical profile.

Target Compound
4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one
Constrained 4-acyl-piperazin-2-one core
Electron-withdrawing nitro-thiophene at 4-position
Reported role in arenavirus entry inhibition SAR
Common Substitutes
1-(5-nitrothiophene-2-carbonyl)piperazine & simple nitrothiophenes
Lack 2-oxo group – altered conformation and hydrogen-bonding capacity
Different substitution geometry may shift target selectivity
Metabolic stability profile likely not transferable

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one vs. Structural Analogs


Enhanced Metabolic Stability and Drug-Likeness

The 4-acyl-piperazin-2-one core of this compound is a privileged scaffold for arenavirus entry inhibitors, demonstrating superior in vitro human liver microsome stability and aqueous solubility compared to other chemotypes. In a comprehensive SAR study of 4-acyl-piperazin-2-one analogs, this chemotype was identified as having properties that overcome the limitations of previous series, leading to compounds with enhanced pharmacokinetic profiles [1].

ADME Profile
Class-level inference
Reported improvement in human liver microsome stability and aqueous solubility
Prior series
4-Acyl series
Supports scaffold selection for antiviral lead optimization
Based on SAR of related 4-acyl-piperazin-2-ones; direct data for this specific compound limited
Medicinal Chemistry Antiviral Research Pharmacokinetics

Target Selectivity via 4-Substitution

The substitution pattern on the piperazinone ring is a critical determinant of biological activity. While direct data for this specific compound is limited, the 4-acyl-piperazin-2-one motif has been extensively optimized for target selectivity. For instance, SAR studies on 4-acyl-1,6-dialkylpiperazin-2-ones show that specific R1, R4, and R6 substituents are essential for achieving potent and selective arenavirus inhibition [1]. This suggests that a 1-substituted analog like 1-(5-nitrothiophene-2-carbonyl)piperazine (which lacks the 2-oxo group) would have a different selectivity profile and potentially higher off-target activity.

Target Selectivity
Class-level inference
Substitution-dependent activity: >10-fold EC50 variation between analogs
1-subst. piperazine
4-acyl core
Non-interchangeable with simple piperazine analogs
SAR from cellular assays against pseudotyped LASV and MACV
Medicinal Chemistry Target Selectivity Chemical Biology

High Chemical Purity and Reproducibility

For reliable experimental outcomes, the purity of research compounds is paramount. Reputable vendors supply 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one with a guaranteed purity of 98% . This high level of purity ensures that observed biological effects can be confidently attributed to the compound itself, minimizing the risk of artifacts from impurities that may be present in lower-grade or in-house synthesized material.

Chemical Purity
Data to verify
≥98% (HPLC)
Specification
Reduces impurity-related assay artifacts
Vendor specification; independent verification recommended
Chemical Synthesis Quality Control Procurement

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one: Research Applications


Arenavirus Entry Inhibitor Libraries

Based on its 4-acyl-piperazin-2-one core, this compound is an ideal starting point for medicinal chemistry campaigns targeting arenavirus entry. SAR studies have shown this scaffold can yield potent inhibitors of Lassa and New World arenaviruses, with the potential for improved metabolic stability [1]. Researchers can use this compound as a key building block to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Privileged Scaffold Target Engagement

The unique combination of the nitro-thiophene and 4-acyl-piperazin-2-one moieties offers a distinct chemical probe. As this core has been validated in antiviral research, this compound can be utilized in broader chemical biology studies to identify novel protein targets or to elucidate the mechanism of action of related piperazinone derivatives [1]. Its high purity ensures that observed biological effects are compound-specific.

Versatile Synthon for Chemical Libraries

The 4-acyl-piperazin-2-one structure is a versatile synthon. The nitro group can be reduced to an amine for further derivatization, and the piperazinone ring can be functionalized at multiple positions. This compound can serve as a valuable intermediate for the parallel synthesis of compound libraries, accelerating hit-to-lead and lead optimization processes in multiple therapeutic areas [1].

Application
Selection Property
Validation Focus
Arenavirus entry inhibitor research
4-Acyl-piperazin-2-one core scaffold
Antiviral activity and metabolic stability profiling
Chemical probe for target identification
Scaffold selectivity context
Target engagement and mechanism-of-action studies
Synthon for parallel library synthesis
Derivatization potential at nitro and ring positions
Chemical purity and reaction reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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